molecular formula C22H36N8O10 B14237830 L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine CAS No. 501646-20-4

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine

Cat. No.: B14237830
CAS No.: 501646-20-4
M. Wt: 572.6 g/mol
InChI Key: XANXWDGBEAJIGJ-XOLKAQDOSA-N
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Description

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine is a peptide composed of five amino acids: L-asparagine, L-proline, L-glutamine, L-threonine, and another L-asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the side chains of amino acids like threonine.

    Reduction: Reducing agents can be used to reduce disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified amino acids with oxidized side chains.

    Reduction: Reduced forms of amino acids or peptides.

Scientific Research Applications

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Used in the development of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various cellular pathways. For example, it could act as a substrate for enzymes involved in protein synthesis or degradation.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-threonyl-L-proline
  • L-Asparaginyl-L-prolyl-L-glutaminyl-L-alanyl-L-threonyl-L-asparagine

Uniqueness

L-Asparaginyl-L-prolyl-L-glutaminyl-L-threonyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various biological molecules, making it versatile for different applications.

Properties

CAS No.

501646-20-4

Molecular Formula

C22H36N8O10

Molecular Weight

572.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H36N8O10/c1-9(31)17(20(37)28-12(22(39)40)8-16(26)34)29-18(35)11(4-5-14(24)32)27-19(36)13-3-2-6-30(13)21(38)10(23)7-15(25)33/h9-13,17,31H,2-8,23H2,1H3,(H2,24,32)(H2,25,33)(H2,26,34)(H,27,36)(H,28,37)(H,29,35)(H,39,40)/t9-,10+,11+,12+,13+,17+/m1/s1

InChI Key

XANXWDGBEAJIGJ-XOLKAQDOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)N)N)O

Origin of Product

United States

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